molecular formula C7H11NO2S B2820812 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile CAS No. 1707572-01-7

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile

Cat. No.: B2820812
CAS No.: 1707572-01-7
M. Wt: 173.23
InChI Key: NJVQRVYFPAFGEJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutanone with methanesulfonyl chloride and sodium cyanide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in drug synthesis.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action depend on the specific biological context and target .

Comparison with Similar Compounds

1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct reactivity and applications .

Properties

IUPAC Name

1-(methylsulfonylmethyl)cyclobutane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S/c1-11(9,10)6-7(5-8)3-2-4-7/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVQRVYFPAFGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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